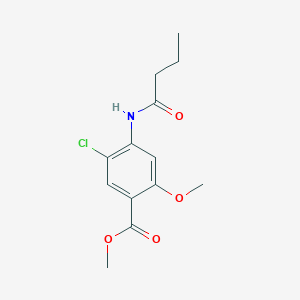

![molecular formula C17H13NO7 B5548956 5-{[3-(乙酰氧基)苯甲酰]氨基}间苯二甲酸](/img/structure/B5548956.png)

5-{[3-(乙酰氧基)苯甲酰]氨基}间苯二甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid often involves multi-step chemical processes, starting from basic aromatic compounds or acids. For instance, a related compound, 5-(3-methyl-2-phthalimidylpentanoylamino)isophthalic acid, was prepared in multiple steps, including reactions with phthalic anhydride, acetic acid solutions, and aminoisophthalic acid, showcasing a typical approach to synthesizing complex aromatic diacids (Mallakpour & Taghavi, 2008).

Molecular Structure Analysis

Molecular structure characterizations of these compounds are typically performed using single-crystal X-ray diffraction, NMR spectroscopy, and FT-IR spectroscopy, revealing detailed insights into their crystalline structures and bonding patterns. For example, the structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid was elucidated, showing non-planar configurations and hydrogen bond formations (Faizi et al., 2016).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming coordination polymers and frameworks with unique properties. For instance, reactions with transition metals like Cd, Cu, and Mn have led to the synthesis of metal-organic frameworks (MOFs) exhibiting diverse topologies and potential applications in sensing and magnetism (Liu et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and photoluminescence, are crucial for their application in materials science. Polyamides derived from similar compounds have shown excellent solubility in common organic solvents and good thermal stability, making them suitable for high-performance materials applications (Rafiee & Mallakpour, 2016).

科学研究应用

蛋白酶体抑制和癌症研究

与 5-{[3-(乙酰氧基)苯甲酰]氨基}间苯二甲酸结构相关的化合物,如由氨基间苯二甲酸衍生物合成的吡唑啉-烯胺,已显示出对人癌细胞增殖的有效抑制作用,特别是肝癌细胞 (HepG2)。这些化合物可以抑制人癌细胞 20S 蛋白酶体的活性,导致泛素化蛋白的积累,并以浓度依赖性方式表现出细胞抑制效应,表明在癌症治疗中具有潜在应用 (邢晨严等人,2015)。

聚合物科学和材料工程

源自邻苯二甲酸酐和氨基间苯二甲酸的新型芳香二酸单体已被合成,用于开发光学活性聚酰胺。由于其良好的溶解性和热稳定性,这些材料已被探索用于各种应用,包括先进的聚合物基材料。这证明了间苯二甲酸衍生物在合成具有在光电、涂层和复合材料应用中作为基质材料的潜在用途的新型材料方面的多功能性 (S. Mallakpour & M. Taghavi,2008)。

催化和化学合成

间苯二甲酸衍生物已被用于合成在催化中具有应用的配位聚合物。这些材料已证明在催化酚的乙酰化方面是有效的,展示了它们作为有机转化的非均相催化剂的潜力。间苯二甲酸用氨基等官能团的改性已显示出显着影响这些材料的催化活性和选择性,突出了结构改性在有效催化剂设计中的重要性 (D. Deng 等人,2017)。

属性

IUPAC Name |

5-[(3-acetyloxybenzoyl)amino]benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO7/c1-9(19)25-14-4-2-3-10(8-14)15(20)18-13-6-11(16(21)22)5-12(7-13)17(23)24/h2-8H,1H3,(H,18,20)(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDYURDPTRZPQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-({[3-(Acetyloxy)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-pyridinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5548878.png)

![4-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5548885.png)

![2-[8-(1-azepanyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B5548898.png)

![8-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548899.png)

![4-{3-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl}phenol](/img/structure/B5548910.png)

![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxamide](/img/structure/B5548912.png)

![N-[5-oxo-2-(2-thienyl)-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B5548917.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5548920.png)

![2-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5548936.png)

![5-(4-methylphenyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548940.png)

![7-fluoro-4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-2-methylquinoline](/img/structure/B5548965.png)

![8-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5548969.png)